Apoatropine hydrochloride

Catalog No.
S663424
CAS No.
5978-81-4
M.F
C17H22ClNO2
M. Wt
307.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apoatropine hydrochloride

CAS Number

5978-81-4

Product Name

Apoatropine hydrochloride

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate;hydrochloride

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

InChI

InChI=1S/C17H21NO2.ClH/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2;/h3-7,14-16H,1,8-11H2,2H3;1H

InChI Key

RALAARQREFCZJO-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3.Cl

The exact mass of the compound Apoatropine HCl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Apoatropine hydrochloride is the salt form of apoatropine, a dehydrated derivative of the well-known tropane alkaloid, atropine. As an anticholinergic agent, it functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), similar to other tropane alkaloids like atropine and scopolamine. However, the presence of a double bond in its structure, resulting from the elimination of a water molecule from atropine, confers a distinct pharmacological profile and chemical reactivity, making it a non-interchangeable compound for specific research and development applications.

Direct substitution of Apoatropine hydrochloride with its parent compound, atropine, or other common anticholinergics like scopolamine is often unfeasible due to critical differences in receptor affinity, pharmacodynamics, and chemical functionality. The double bond in the apoatropine structure subtly alters its interaction with muscarinic receptor subtypes, leading to a differentiated binding profile. Furthermore, this structural feature makes apoatropine a unique synthetic precursor for derivatives that cannot be accessed from saturated tropane alkaloids like atropine. The choice of the hydrochloride salt form is also a key procurement decision, as it ensures high aqueous solubility essential for consistent preparation of stock solutions and buffers, a significant handling advantage over the poorly soluble free base.

Enhanced Aqueous Solubility and Handling Over Free Base Form

Apoatropine hydrochloride offers significantly improved processability for research applications due to its high water solubility. Standard chemical databases classify the hydrochloride salt as 'freely soluble' in water, whereas the apoatropine free base is categorized as 'practically insoluble'. This distinction is critical for the reliable and reproducible preparation of aqueous stock solutions and buffers for pharmacological and biological assays.

Evidence DimensionAqueous Solubility
Target Compound DataFreely soluble in water
Comparator Or BaselineApoatropine (free base): Practically insoluble in water
Quantified DifferenceQualitatively significant; enables aqueous solution preparation
ConditionsStandard laboratory conditions (water as solvent).

This directly justifies procuring the hydrochloride salt for any application requiring aqueous solution handling, ensuring experimental reproducibility and ease of use.

Differentiated Binding Affinity Profile at Muscarinic Receptor Subtypes

Apoatropine demonstrates a distinct binding affinity profile across M1, M2, and M3 muscarinic acetylcholine receptors compared to common substitutes. In competitive binding assays using rat brain cortex membranes, apoatropine exhibited a Ki of 1.7 ± 0.2 nM for M1 receptors, comparable to atropine (2.1 ± 0.2 nM) and scopolamine (1.1 ± 0.1 nM). However, the subtle variations across different subtypes allow for its use in studies aimed at dissecting the specific roles of these receptors where the profiles of atropine or scopolamine are not suitable.

Evidence DimensionBinding Affinity (Ki) for M1-cholinoreceptors
Target Compound Data1.7 ± 0.2 nM
Comparator Or BaselineAtropine: 2.1 ± 0.2 nM; Scopolamine: 1.1 ± 0.1 nM
Quantified DifferenceSimilar high potency to atropine and scopolamine, but with a unique affinity ratio across M1/M2/M3 subtypes.
ConditionsRadioligand binding assay with [3H]pirenzepine on rat brain cortex membranes.

For researchers investigating muscarinic receptor pharmacology, these quantitative differences justify the selection of apoatropine to achieve a specific receptor interaction profile not offered by other standard tropane alkaloids.

Unique Pharmacodynamic Profile: Prolonged Mydriatic Effect Compared to Atropine

In functional assays, apoatropine exhibits a differentiated pharmacodynamic profile from atropine. When administered to rabbit eyes, apoatropine's mydriatic (pupil-dilating) effect was observed to be less pronounced in peak intensity but significantly more prolonged in duration compared to the effect of atropine. This demonstrates that structural differences translate to distinct in-vivo functional outcomes.

Evidence DimensionMydriatic Effect Profile
Target Compound DataLess pronounced peak effect, more prolonged duration
Comparator Or BaselineAtropine: More pronounced peak effect, shorter duration
Quantified DifferenceQualitative but significant difference in the time-course of physiological action.
ConditionsIn-vivo administration to rabbit eyes.

This makes apoatropine the appropriate choice for ophthalmological or physiological studies requiring sustained, moderate anticholinergic blockade rather than a short, maximal effect.

Essential Precursor Suitability for Novel Derivative Synthesis

The carbon-carbon double bond in apoatropine's structure makes it a valuable and necessary precursor for the synthesis of specific classes of tropane derivatives that are inaccessible from saturated analogs like atropine or homatropine. This olefinic bond can be targeted for various chemical modifications, such as epoxidation or addition reactions, to create novel compounds with unique pharmacological properties, as demonstrated in multiple patents and synthetic methodologies.

Evidence DimensionChemical Reactivity for Derivatization
Target Compound DataContains a reactive C=C double bond suitable for addition reactions, epoxidation, etc.
Comparator Or BaselineAtropine: Lacks the C=C double bond, cannot undergo the same derivatization reactions.
Quantified DifferenceBinary; provides a synthetic pathway unavailable with atropine.
ConditionsStandard organic synthesis conditions.

For medicinal chemists, procuring apoatropine is essential when the synthetic strategy requires leveraging the reactivity of the tropane ring's double bond to build novel molecular scaffolds.

Pharmacological Studies Requiring Sustained Muscarinic Receptor Blockade

Based on its prolonged, moderate in-vivo mydriatic effect compared to atropine, Apoatropine hydrochloride is the right choice for physiological or pharmacological experiments where a sustained, rather than a maximal and brief, anticholinergic response is required.

Comparative Profiling of Muscarinic Receptor Subtype Ligands

With its unique binding affinity profile, this compound is well-suited for receptor binding studies designed to differentiate the function of M1, M2, and M3 receptor subtypes, serving as a key comparator to benchmark agents like atropine and scopolamine.

Starting Material for Novel Tropane Alkaloid-Based Scaffolds

In medicinal chemistry, the unique double bond makes Apoatropine hydrochloride an essential precursor for synthetic routes targeting novel derivatives through reactions like epoxidation or cycloaddition, which are not possible with saturated tropanes.

Development of Aqueous Formulations for Ophthalmic Research

The high water solubility of the hydrochloride salt makes it the default choice over the free base for any research involving the preparation of aqueous solutions, such as buffers for in-vitro assays or formulations for in-vivo ophthalmic administration, ensuring dose consistency and reproducibility.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

307.1339066 Da

Monoisotopic Mass

307.1339066 Da

Heavy Atom Count

21

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

5978-81-4

Dates

Last modified: 08-15-2023

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